N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
Description
This compound is a spirocyclic indole-thiadiazole hybrid featuring a unique structural framework. Its core consists of an indole moiety fused to a 1,3,4-thiadiazole ring via a spiro junction at the indole’s third position. Key substituents include a 3'-acetyl group, a 2-oxo moiety, and a benzyl group substituted with a propan-2-yloxy phenyl ring at the N1 position of the indole.
Properties
IUPAC Name |
N-[4-acetyl-2'-oxo-1'-[(2-propan-2-yloxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14(2)31-20-12-8-5-9-17(20)13-26-19-11-7-6-10-18(19)23(21(26)30)27(16(4)29)25-22(32-23)24-15(3)28/h5-12,14H,13H2,1-4H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCQOXPOHXLSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Structural Characteristics
The compound features a spiroindole framework fused with a thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 454.54 g/mol. The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions such as temperature and pH to achieve high yields and purity. The general synthetic pathway includes:
- Formation of the spiroindole core.
- Introduction of the thiadiazole moiety.
- Acetylation to yield the final product.
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies:
- Cytotoxicity : Similar compounds have shown IC50 values in the low micromolar range against several human cancer cell lines, including pancreatic cancer cells. The mechanism of action may involve the induction of apoptosis or inhibition of survival signaling pathways .
The proposed mechanisms include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Signaling Pathways : It may inhibit pathways that promote cell proliferation and survival.
Comparative Analysis with Related Compounds
A comparative analysis highlights how N-(3'-acetyl-2-oxo...) stands out among similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3-indolyl)-1,3,4-thiadiazoles | Indole-thiadiazole framework | Anticancer activity against various cell lines |
| N-(4-methoxyphenyl)-thiadiazoles | Similar thiadiazole core | Moderate cytotoxicity; less potent than spiro compound |
| Indole derivatives | Basic indole structure without thiadiazole | Varied biological activity; often lower potency |
The unique combination of the spiroindole structure with a thiadiazole moiety enhances lipophilicity and potentially increases bioactivity compared to simpler derivatives .
Case Studies
Several studies have focused on the biological effects of compounds similar to N-(3'-acetyl-2-oxo...). For instance:
- Study on Indolyl-Thiadiazoles : This research indicated significant cytotoxic effects against human cancer cell lines with IC50 values suggesting effective concentrations for therapeutic applications .
- Antidepressant Activity : Related nitrogen-containing heterocycles have shown potential antidepressant properties in animal models, indicating that structural modifications can lead to diverse pharmacological profiles .
Comparison with Similar Compounds
Structural Comparison
The target compound belongs to the spiro[indole-3,2'-[1,3,4]thiadiazole] family. Its closest analogs include:
- N-{3'-Acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide (): Features a 4-chlorophenoxyethyl group, enhancing lipophilicity and steric bulk compared to the target’s propan-2-yloxybenzyl substituent. Molecular weight: 487.0 (C₂₃H₂₃ClN₄O₄S).
- Molecular weight: 346.4 (C₁₆H₁₈N₄O₃S).
- N-[3'-Acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide (): Substituted with a 4-ethoxybenzyl group, increasing electron density via the ethoxy group. Molecular weight: 466.6 (C₂₄H₂₆N₄O₄S).
Table 1: Structural and Physicochemical Comparison
Key Differentiators
- Spiro Core vs.
- Substituent Effects : The propan-2-yloxybenzyl group balances lipophilicity and steric effects, whereas halogenated () or ethoxy () substituents modulate electronic properties and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
